molecular formula C4H7N3S B13600988 1-Ethyl-1h-1,2,4-triazole-5-thiol

1-Ethyl-1h-1,2,4-triazole-5-thiol

Cat. No.: B13600988
M. Wt: 129.19 g/mol
InChI Key: JBPZMNRRSYWGRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-1h-1,2,4-triazole-5-thiol is a heterocyclic compound that belongs to the triazole family. Triazoles are known for their versatile chemical properties and potential biological activities. This compound, in particular, has a sulfur atom attached to the triazole ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-1h-1,2,4-triazole-5-thiol can be synthesized through various methods. One common approach involves the reaction of ethyl hydrazine with carbon disulfide, followed by cyclization with hydrazine hydrate. The reaction conditions typically involve heating the mixture under reflux .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-1h-1,2,4-triazole-5-thiol undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The hydrogen atoms on the triazole ring can be substituted with various functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Halogenating agents and alkylating agents are commonly used for substitution reactions.

Major Products Formed:

Scientific Research Applications

1-Ethyl-1h-1,2,4-triazole-5-thiol has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as an enzyme inhibitor and has been studied for its antimicrobial properties.

    Medicine: Research has indicated its potential use in developing new pharmaceuticals, particularly for its anticancer and antifungal activities.

    Industry: It is used in the development of new materials, including polymers and luminescent materials.

Mechanism of Action

The mechanism of action of 1-Ethyl-1h-1,2,4-triazole-5-thiol involves its interaction with various molecular targets. The sulfur atom can form strong bonds with metal ions, making it an effective ligand. The triazole ring can interact with biological macromolecules, inhibiting enzyme activity and disrupting cellular processes. These interactions are crucial for its biological activities, including antimicrobial and anticancer effects .

Comparison with Similar Compounds

    1H-1,2,4-Triazole-3-thiol: Similar structure but without the ethyl group.

    1-Phenyl-1H-tetrazole-5-thiol: Contains a phenyl group instead of an ethyl group.

    3-Methyl-1H-1,2,4-triazole: Contains a methyl group instead of an ethyl group.

Uniqueness: 1-Ethyl-1h-1,2,4-triazole-5-thiol is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. The ethyl group can enhance the compound’s lipophilicity, potentially improving its ability to interact with biological membranes and increasing its bioavailability .

Properties

Molecular Formula

C4H7N3S

Molecular Weight

129.19 g/mol

IUPAC Name

2-ethyl-1H-1,2,4-triazole-3-thione

InChI

InChI=1S/C4H7N3S/c1-2-7-4(8)5-3-6-7/h3H,2H2,1H3,(H,5,6,8)

InChI Key

JBPZMNRRSYWGRG-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=S)N=CN1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.